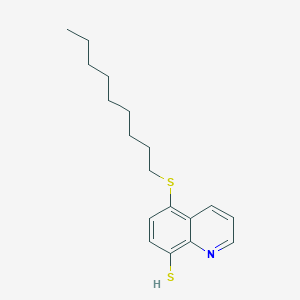
5-(Nonylsulfanyl)quinoline-8-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Nonylthio)quinoline-8-thiol is a quinoline derivative with the molecular formula C18H25NS2 and a molecular weight of 319.52 g/mol . This compound is characterized by the presence of a nonylthio group attached to the quinoline ring, which imparts unique chemical and physical properties. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Vorbereitungsmethoden
The synthesis of 5-(Nonylthio)quinoline-8-thiol typically involves the introduction of a nonylthio group to the quinoline ring. One common method is the reaction of 8-hydroxyquinoline with nonylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial production methods often employ green and sustainable chemistry approaches, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.
Analyse Chemischer Reaktionen
5-(Nonylthio)quinoline-8-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thiol form. Reducing agents such as sodium borohydride are typically used.
Substitution: The nonylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding sulfoxide, while further oxidation can produce the sulfone .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-(Nonylthio)quinoline-8-thiol involves its interaction with cellular components. In biological systems, it targets microbial cell membranes, leading to increased permeability and cell death . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these reactions can generate reactive oxygen species that damage cellular components .
Vergleich Mit ähnlichen Verbindungen
5-(Nonylthio)quinoline-8-thiol can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Lacks the nonylthio group, resulting in different chemical and biological properties.
5-(Methylthio)quinoline-8-thiol: Similar structure but with a shorter alkyl chain, leading to differences in solubility and reactivity.
5-(Phenylthio)quinoline-8-thiol: Contains a phenyl group instead of a nonyl group, which affects its steric and electronic properties.
The uniqueness of 5-(Nonylthio)quinoline-8-thiol lies in its long nonyl chain, which imparts distinct hydrophobic characteristics and influences its interactions with other molecules .
Eigenschaften
CAS-Nummer |
60465-71-6 |
|---|---|
Molekularformel |
C18H25NS2 |
Molekulargewicht |
319.5 g/mol |
IUPAC-Name |
5-nonylsulfanylquinoline-8-thiol |
InChI |
InChI=1S/C18H25NS2/c1-2-3-4-5-6-7-8-14-21-17-12-11-16(20)18-15(17)10-9-13-19-18/h9-13,20H,2-8,14H2,1H3 |
InChI-Schlüssel |
BNHSOKVDKITRIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCSC1=C2C=CC=NC2=C(C=C1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


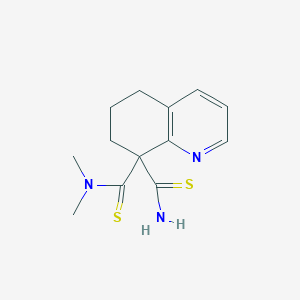

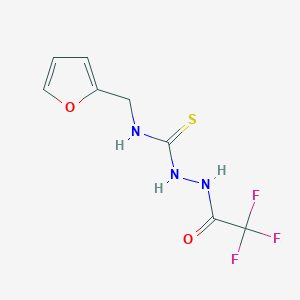
![2-(Difluoromethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B12881653.png)

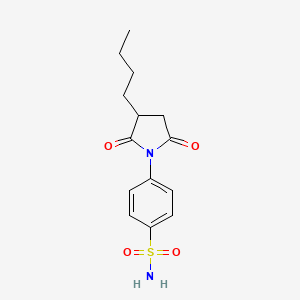
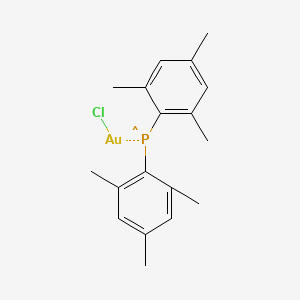
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-Benzyl-4,5-dihydrooxazole)](/img/structure/B12881675.png)
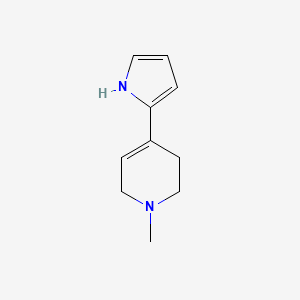
![Ethyl 2-(2-cyano-3-(1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12881687.png)
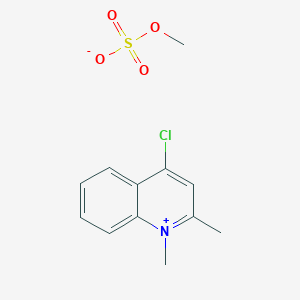
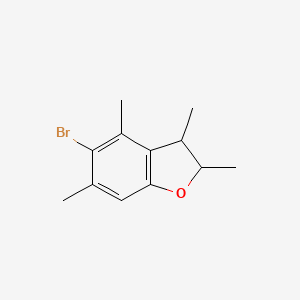
![3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one](/img/structure/B12881695.png)

